molecular formula C20H16ClN3O4 B2996258 Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 942009-64-5

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2996258
CAS RN: 942009-64-5
M. Wt: 397.82
InChI Key: COHFJNOXMGWEQX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzamido)benzoate is a chemical compound with the linear formula C16H14ClNO3 . It has a molecular weight of 303.748 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-chlorobenzamido)benzoate include a molecular weight of 303.748 and a linear formula of C16H14ClNO3 . More specific physical and chemical properties were not available in the literature I found.

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can influence blood pressure and inflammation. Inhibitors of sEH are considered promising therapeutic agents for treating hypertension and vascular inflammation .

Anti-inflammatory Applications

Due to its role in sEH inhibition, this compound may also have anti-inflammatory properties. sEH inhibitors can reduce the levels of pro-inflammatory eicosanoids, which are lipid compounds that contribute to the inflammatory response .

Cardiovascular Disease Treatment

The inhibition of sEH has been linked to cardiovascular benefits, including the treatment of hypertension and other heart-related diseases. By modulating the levels of epoxyeicosatrienoic acids (EETs), this compound could help in managing cardiovascular conditions .

Pain Management

sEH inhibitors have been explored for their analgesic effects, as they can modulate nociceptive signaling pathways. This compound’s ability to inhibit sEH could make it a candidate for the development of new pain medications .

Antihypertensive Effects

By inhibiting sEH, this compound may help in the excretion of sodium and the relaxation of vascular tissues, which can contribute to lowering blood pressure. This makes it a potential candidate for antihypertensive drug development .

Pharmacokinetic Profile Improvement

The design of this compound includes structural features that may improve its solubility and bioavailability compared to other sEH inhibitors. Enhancing these pharmacokinetic properties is crucial for the development of effective medications .

properties

IUPAC Name

ethyl 4-[(4-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHFJNOXMGWEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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